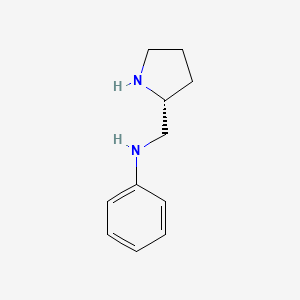

(R)-(-)-2-(Anilinomethyl)pyrrolidine

描述

®-(-)-2-(Anilinomethyl)pyrrolidine is a chiral compound that belongs to the class of proline-based organocatalysts. It is known for its ability to facilitate various asymmetric transformations, making it a valuable tool in organic synthesis. The compound has a molecular formula of C11H16N2 and a molecular weight of 176.26 g/mol.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-2-(Anilinomethyl)pyrrolidine typically involves the reaction of ®-proline with aniline under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In an industrial setting, the production of ®-(-)-2-(Anilinomethyl)pyrrolidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity level.

化学反应分析

Types of Reactions

®-(-)-2-(Anilinomethyl)pyrrolidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

Reduction: It can be reduced to form secondary amines or other reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines.

科学研究应用

Medicinal Chemistry

1.1 Drug Discovery and Development

(R)-(-)-2-(Anilinomethyl)pyrrolidine serves as a versatile scaffold in the synthesis of bioactive molecules. Its structural features allow for modifications that can enhance target selectivity and potency against specific biological pathways. For instance, derivatives of pyrrolidine have been investigated for their potential as inhibitors of key enzymes involved in disease processes, such as poly(ADP-ribose) polymerases (PARP-1 and PARP-2), which play crucial roles in DNA damage repair mechanisms .

1.2 Anticancer Activity

Recent studies have explored the use of pyrrolidine derivatives as dual-target inhibitors for cancer treatment. For example, compounds derived from this compound have shown promise in inhibiting both α-glucosidase and aldose reductase, enzymes implicated in diabetic complications and cancer progression. The dual inhibition mechanism is particularly attractive for developing antidiabetic agents with anticancer properties .

2.1 Receptor Modulation

Pyrrolidine derivatives have been evaluated for their activity at various receptors. Notably, compounds derived from this compound have been identified as agonists at peroxisome proliferator-activated receptors (PPARs), which are critical in regulating glucose metabolism and lipid homeostasis. Specific compounds demonstrated low nanomolar activity, indicating their potential as therapeutic agents for metabolic disorders such as type 2 diabetes .

2.2 Antimicrobial Properties

The synthesis of spiro-pyrrolidine derivatives has also led to the discovery of compounds with significant antimicrobial activity against various pathogens, including Vibrio cholerae and Bacillus subtilis. These findings suggest that this compound could be a valuable component in developing new antibacterial agents .

Analytical Applications

3.1 Chiral Separation Techniques

this compound is utilized in chiral chromatography to separate enantiomers effectively. Its application in high-performance liquid chromatography (HPLC) has been documented, where it aids in determining the enantiomeric purity of related compounds . This capability is crucial for ensuring the quality and efficacy of chiral drugs.

Case Studies

作用机制

The mechanism by which ®-(-)-2-(Anilinomethyl)pyrrolidine exerts its effects involves its ability to act as a chiral catalyst. The compound facilitates the formation of chiral centers in organic molecules by providing a chiral environment that favors the formation of one enantiomer over the other. This is achieved through interactions with molecular targets such as carbonyl compounds, where the pyrrolidine ring and aniline moiety play crucial roles in stabilizing transition states and intermediates.

相似化合物的比较

Similar Compounds

(S)-(+)-2-(Anilinomethyl)pyrrolidine: The enantiomer of ®-(-)-2-(Anilinomethyl)pyrrolidine, which has similar catalytic properties but opposite stereochemistry.

®-(-)-2-(Benzylaminomethyl)pyrrolidine: A similar compound with a benzyl group instead of an aniline group, used in similar asymmetric transformations.

®-(-)-2-(Phenylaminomethyl)pyrrolidine: Another related compound with a phenyl group, also used as a chiral catalyst.

Uniqueness

®-(-)-2-(Anilinomethyl)pyrrolidine is unique due to its specific combination of a pyrrolidine ring and an aniline moiety, which provides distinct steric and electronic properties that enhance its catalytic efficiency in asymmetric transformations. This makes it particularly valuable in the synthesis of chiral molecules with high enantiomeric purity.

生物活性

(R)-(-)-2-(Anilinomethyl)pyrrolidine is a chiral compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an aniline group, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

- Molecular Formula : C12H16N2

- Molecular Weight : 188.27 g/mol

- CAS Number : 37784-17-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound's structure allows it to modulate the activity of enzymes and receptors, influencing multiple signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as diabetes and cancer.

- Receptor Modulation : It has been suggested that this compound can interact with neurotransmitter receptors, potentially influencing neurological functions.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antidiabetic Activity : Studies have shown that derivatives of pyrrolidine compounds exhibit significant inhibitory effects on α-glucosidases, suggesting potential use in managing diabetes .

- Antimicrobial Properties : Preliminary investigations indicate that the compound may possess antimicrobial properties against certain bacterial strains, although further studies are required to establish efficacy and mechanisms .

- Cytotoxicity : Some studies have reported low cytotoxicity levels in cell lines, indicating a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

- Antidiabetic Research :

- Antimicrobial Studies :

- Neuropharmacological Effects :

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

| Compound Name | Biological Activity | IC50 Values | Notes |

|---|---|---|---|

| (S)-2-(Anilinomethyl)pyrrolidine | Antidiabetic | 14.70 µM | Standard for comparison |

| Pyrrolidine Derivative A | Antimicrobial | 10 µM | Enhanced activity through modification |

| Pyrrolidine Derivative B | Neuroprotective | 20 µM | Potential for neurodegenerative therapy |

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for (R)-(-)-2-(Anilinomethyl)pyrrolidine, and how do reaction conditions influence enantiomeric purity?

Methodological Answer:

- Reductive Amination : Reacting aniline derivatives with pyrrolidine precursors (e.g., glutaric acid derivatives) under reductive conditions. Ammonium acetate and formaldehyde (Eschweiler-Clarke methylation) introduce methyl groups .

- Cyclization : Hydrogenation with Pd/C or LiAlH₄ facilitates pyrrolidine ring closure. Temperature and catalyst choice (e.g., Pd/C vs. Raney Ni) impact yield and stereoselectivity .

- Chiral Resolution : Use chiral auxiliaries or chromatography to isolate the (R)-enantiomer. For example, asymmetric synthesis with chiral ligands (e.g., derived from tartaric acid) ensures >95% enantiomeric excess (ee) .

Key Data :

| Parameter | Typical Range |

|---|---|

| Yield (Cyclization) | 60–80% |

| Enantiomeric Excess | 70–95% (chiral methods) |

Q. How is this compound characterized to confirm structure and purity?

Methodological Answer:

- Spectroscopy :

- Chiroptical Methods :

Advanced Research Questions

Q. How does this compound function as a chiral ligand in asymmetric catalysis, and what factors limit enantioselectivity?

Methodological Answer:

- Mechanistic Role : Coordinates with metal catalysts (e.g., Ni, Cu) via the pyrrolidine nitrogen and aniline moiety, creating a chiral environment. For example, in Ni(acac)₂ complexes, it enables enantioselective Michael additions (up to 24% ee) .

- Limitations :

| Reaction | Catalyst System | ee Achieved |

|---|---|---|

| Michael Addition | Ni(acac)₂ + (R)-ligand | 24% |

| Asymmetric Hydrogenation | Pd/C + (R)-ligand | 15–20% |

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Vary substituents on the aniline ring (e.g., fluoro, methoxy) and assess receptor binding. For example:

- Experimental Controls :

Q. How can computational modeling optimize this compound for drug discovery?

Methodological Answer:

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes, GPCRs). For serotonin receptors, the pyrrolidine nitrogen forms hydrogen bonds with Asp3.32, while the aniline group engages in π-π stacking .

- DFT Calculations : Predict enantiomer stability and transition-state geometries. The (R)-configuration lowers activation energy in asymmetric cyclization by 2–3 kcal/mol vs. (S) .

Software Tools : - AutoDock Vina : For binding affinity predictions.

- Gaussian : To model chiral induction pathways.

属性

IUPAC Name |

N-[[(2R)-pyrrolidin-2-yl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h1-3,5-6,11-13H,4,7-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHWKJRTMPIHRA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426196 | |

| Record name | N-{[(2R)-Pyrrolidin-2-yl]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68295-45-4 | |

| Record name | N-{[(2R)-Pyrrolidin-2-yl]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-2-(Anilinomethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。